molecular formula C16H18ClN5O2 B3016283 1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396675-12-9

1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B3016283
CAS No.: 1396675-12-9
M. Wt: 347.8
InChI Key: DIGYRHQECZIIPX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a pyrrolidinyl-pyrimidinyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 3-Chloro-4-methoxyaniline: This intermediate can be synthesized by chlorination of 4-methoxyaniline using a chlorinating agent such as thionyl chloride.

    Formation of Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be prepared by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 3-Chloro-4-methoxyaniline with the pyrimidinyl intermediate using a coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)urea: Similar structure but with a different substitution pattern on the pyrimidine ring.

    1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-6-yl)urea: Another structural isomer with a different substitution position on the pyrimidine ring.

Uniqueness

1-(3-Chloro-4-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-24-14-5-4-11(8-13(14)17)20-16(23)21-12-9-18-15(19-10-12)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGYRHQECZIIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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